6-Bromo-2-(difluoromethyl)benzo[b]thiophene
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Overview
Description
6-Bromo-2-(difluoromethyl)benzo[b]thiophene is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of bromine and difluoromethyl groups in this compound makes it particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(difluoromethyl)benzo[b]thiophene typically involves the functionalization of the thiophene ring and subsequent bromination and difluoromethylation. One common method involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene in chlorobenzene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(difluoromethyl)benzo[b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted benzothiophenes, while oxidation can yield sulfoxides or sulfones.
Scientific Research Applications
6-Bromo-2-(difluoromethyl)benzo[b]thiophene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(difluoromethyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethyl groups can influence its reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-2-(difluoromethyl)benzo[b]thiophene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C9H5BrF2S |
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Molecular Weight |
263.10 g/mol |
IUPAC Name |
6-bromo-2-(difluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H5BrF2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,9H |
InChI Key |
HZFQVEKRQGNPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)C(F)F |
Origin of Product |
United States |
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